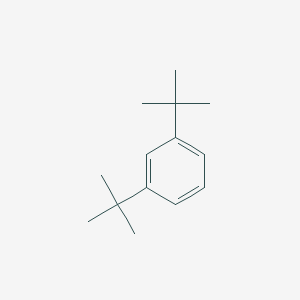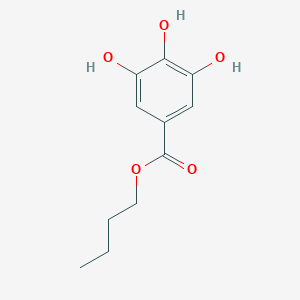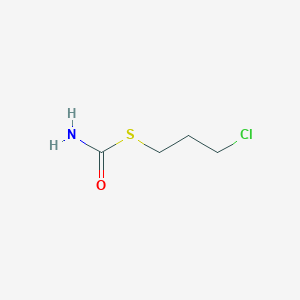
1,1-二甲基硅环戊烷
描述
1,1-Dimethyl-1-silacyclopentane is a useful research compound. Its molecular formula is C6H14Si and its molecular weight is 114.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dimethyl-1-silacyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethyl-1-silacyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
表面功能化和接枝共聚物
硅氧烷,如1,1-二甲基硅环戊烷,是一种适应性强的物质,在各种表面的功能化以及作为聚合物和混合有机无机体系的构建块方面有着广泛的应用 . 它们用于合成带有硅氧烷或聚硅氧烷链段的接枝共聚物 .
电催化中的材料创新
深共熔溶剂(DESs)以其环保、安全和经济高效的特点而闻名,具有多种优势,包括在材料创新方面提供了广泛的机会 . 像1,1-二甲基硅环戊烷这样的硅氧烷可以用作电催化中的反应介质 .
3. 聚合物和复杂的三维低聚物的合成 硅氧烷中的Si-O键是一种用途非常广泛的化学键,可以在各种材料和分子中找到,将无机和有机物质连接在一起 . 它也作为聚合物和复杂的三维低聚物的构建块 .
各种表面的改性
硅氧烷已被用于改性各种表面 . 它们赋予这些表面各种特性,例如提高疏水性 .
共聚物的合成
在一项研究中,对聚二甲基硅氧烷的共聚物进行了深入研究,这些共聚物基于聚酰亚胺、羧酸酯、羟基乙烯氧化物、用聚苯乙烯降解、用嵌段共聚物交联、磷基、明胶基和聚氨酯 . 这些可用于现代制造目的,应用于各种工业领域
属性
IUPAC Name |
1,1-dimethylsilolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBKCRYCZJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147942 | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-54-4 | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,1-Dimethyl-1-silacyclopentane and what spectroscopic data is available?
A1: 1,1-Dimethyl-1-silacyclopentane consists of a five-membered ring containing one silicon atom and four carbon atoms. Two methyl groups are bonded to the silicon atom. Spectroscopic studies, including infrared and Raman spectroscopy, reveal that the molecule adopts a twisted ring conformation with C2 symmetry. [] The two low-frequency bending modes, attributed to radial motion and puckering motion, were observed at 260 cm−1 and 63 cm−1, respectively. []
Q2: Can 1,1-Dimethyl-1-silacyclopentane undergo ring expansion reactions?
A2: Yes, studies on the dissociative ionization of methyl-substituted monosilacyclobutanes, including 1,1-Dimethyl-1-silacyclobutane, have shown that ring expansion can occur. Specifically, mass spectrometry data suggests that the molecular ion of 1,1,3-trimethyl-1-silacyclobutane undergoes rearrangement to form the 1,1-dimethyl-1-silacyclopentane cation. []
Q3: How can 1,1-Dimethyl-1-silacyclopentane be synthesized?
A3: While traditional synthetic routes exist, a novel method utilizes a trimethylsilyl group as a synthetic equivalent of a hydroxyl group. [] This approach involves the chemoselective C(sp3)-H borylation of 1,1-dimethyl-1-silacyclopentane at the methyl group on silicon. Subsequent oxidation and rearrangement steps ultimately yield 1,4-butanediol. []
Q4: What is known about the fragmentation pattern of 1,1-Dimethyl-1-silacyclopentane in mass spectrometry?
A4: Mass spectrometry studies reveal that 1,1-Dimethyl-1-silacyclopentane exhibits a distinct fragmentation pattern dominated by the elimination of ethylene (C2H4) from the parent molecular ion. [] This contrasts with the fragmentation of related compounds like 1,1,2-trimethyl-1-silacyclobutane, where the cleavage of a Si-C ring bond is favored. []
Q5: How does the presence of a silicon atom influence the photochemical behavior of cyclic alkenes?
A5: The incorporation of a silicon atom into cyclic alkene systems significantly alters their photochemical reactivity. For example, the far-UV photolysis of 1,1-dimethylsilacyclopent-2-ene in alcohols leads to the stereospecific β-cleavage of the Si-C bond, yielding alkoxy(3-butenyl)dimethylsilanes and 3-alkoxy-1,1-dimethylsilacyclopentanes. [] This behavior differs from that observed in purely carbon-based cyclic alkenes, highlighting the unique influence of the silicon atom.
Q6: Has the reactivity of 1,1-Dimethyl-1-silacyclopentane with singlet methylene (CH2) been investigated?
A6: Yes, studies have demonstrated that singlet methylene can insert into the silicon-carbon bond of 1,1-Dimethyl-1-silacyclobutane, leading to the formation of 1,1-Dimethyl-1-silacyclopentane. [] This reaction pathway suggests the possibility of utilizing singlet methylene for ring expansion reactions in silacyclobutane derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


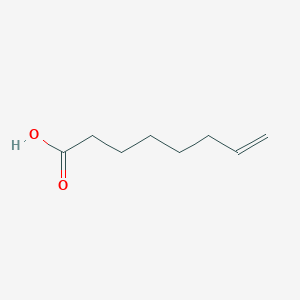
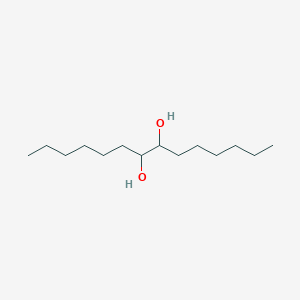
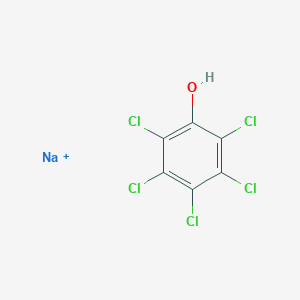
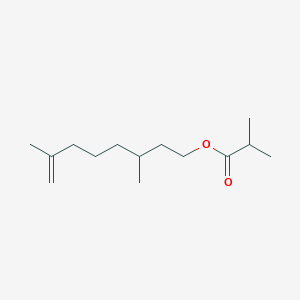
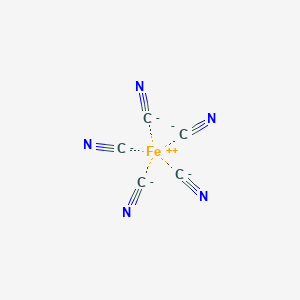

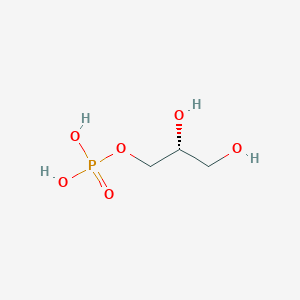
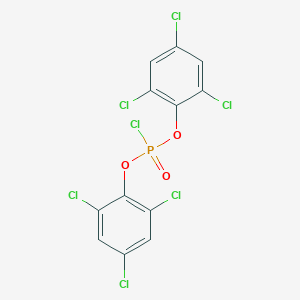
![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)
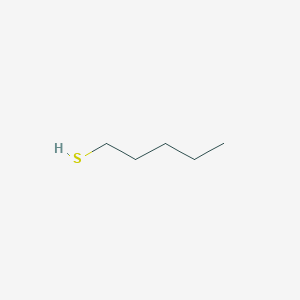
![N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide](/img/structure/B94127.png)
